4-Butoxy-2,6-difluorobenzamide: Technical Profile and Synthetic Applications
4-Butoxy-2,6-difluorobenzamide: Technical Profile and Synthetic Applications
The following technical guide details the chemical structure, synthesis, and pharmacological significance of 4-Butoxy-2,6-difluorobenzamide , a specialized intermediate in medicinal chemistry.
Executive Summary
4-Butoxy-2,6-difluorobenzamide (CAS: 1373920-96-7) is a fluorinated benzamide derivative primarily utilized as a pharmacophore in the development of novel antibacterial agents targeting the bacterial cell division protein FtsZ .[1][2][3] It belongs to the class of 2,6-difluorobenzamides, which are structural analogs of the investigational drug PC190723 . The 4-butoxy substitution provides a critical lipophilic tail that modulates the compound's binding affinity within the hydrophobic pocket of target proteins and influences its pharmacokinetic profile (LogP, membrane permeability).
Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]
The 2,6-difluoro substitution pattern on the benzamide ring creates a unique electronic environment, increasing the acidity of the amide protons and altering the metabolic stability of the ring system.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 4-Butoxy-2,6-difluorobenzamide |
| CAS Number | 1373920-96-7 |
| Molecular Formula | C₁₁H₁₃F₂NO₂ |
| Molecular Weight | 229.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in Water |
| Predicted LogP | ~2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors (2 F, 2 O) |
Synthetic Methodology
The synthesis of 4-butoxy-2,6-difluorobenzamide typically follows a convergent route. The most robust laboratory-scale protocol involves the Williamson ether synthesis starting from 2,6-difluoro-4-hydroxybenzamide. This approach avoids the harsh conditions required for hydrolyzing the corresponding nitrile.
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage (
Experimental Protocol: Alkylation Route
Objective: Synthesis of 4-butoxy-2,6-difluorobenzamide from 2,6-difluoro-4-hydroxybenzamide.
Reagents:
-
Precursor: 2,6-Difluoro-4-hydroxybenzamide (1.0 eq)
-
Alkylating Agent: 1-Bromobutane (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF) or Acetone
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with 2,6-difluoro-4-hydroxybenzamide (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(2.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate phenoxide formation. Note: The solution may turn yellow. -
Alkylation: Add 1-bromobutane (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 60–80°C. Monitor via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS. Reaction typically completes in 4–6 hours.
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10x volume) to precipitate the product.
-
Isolation: Filter the solid precipitate. Wash with water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) if high purity (>99%) is required.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via Williamson ether synthesis.
Pharmacological Applications: FtsZ Inhibition[12][13]
The primary research application of 4-butoxy-2,6-difluorobenzamide is in the discovery of antibiotics targeting the bacterial cytoskeleton .
Mechanism of Action
The compound acts as a structural probe for the FtsZ (Filamenting temperature-sensitive mutant Z) protein. FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the site of bacterial cell division (septum).
-
Binding Site: The 2,6-difluorobenzamide core binds to the interdomain cleft of FtsZ.
-
Role of Fluorine: The fluorine atoms at positions 2 and 6 provide metabolic stability against ring oxidation and induce a specific conformation that fits the hydrophobic pocket of the FtsZ protein.
-
Role of Butoxy Group: The 4-butoxy tail extends into a hydrophobic channel, improving binding affinity compared to the unsubstituted phenol. This mimics the alkoxy side chains found in potent inhibitors like PC190723 .
Biological Pathway Diagram
Figure 2: Mechanism of action for benzamide-based FtsZ inhibitors.
Characterization & Quality Control
To ensure the integrity of the synthesized compound for biological assays, the following analytical signatures must be verified.
Proton NMR ( H NMR)
-
Solvent: DMSO-
or CDCl . -
Aromatic Region: A doublet around
6.6–6.8 ppm (2H) corresponding to the protons at positions 3 and 5. The coupling is due to the adjacent Fluorine atoms ( ). -
Amide Region: Broad singlets around
7.5–8.0 ppm (2H) for the group. -
Alkoxy Chain:
-
Triplet at
~4.0 ppm (2H, ). -
Multiplet at
~1.7 ppm (2H, ). -
Multiplet at
~1.4 ppm (2H, ). -
Triplet at
~0.9 ppm (3H, ).
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Target Ion:
m/z. -
Fragment: Loss of the butyl group or ammonia may be observed in fragmentation patterns.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The amide bond is stable, but the compound should be kept dry.
References
-
PubChem. (2025).[4][5] Compound Summary: 4-Butoxy-2,6-difluorobenzamide (CAS 1373920-96-7).[1][2][3][6] National Library of Medicine. Link
-
Ma, S., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters, 27(4), 887-892. Link
-
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675. (Foundational reference for the 2,6-difluorobenzamide pharmacophore). Link
-
BLD Pharm. (2025). Product Analysis: 4-Butoxy-2,6-difluorobenzamide.[1][2][3][6]Link
Sources
- 1. CAS Number List - 1 - Page 2006 - Chemicalbook [chemicalbook.com]
- 2. 1240257-18-4|2-Fluoro-4-(trifluoromethoxy)benzamide|BLD Pharm [bldpharm.com]
- 3. 1261825-32-4|2,6-Difluoro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 4. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(tert-Butoxycarbonyl)-2,6-difluorobenzoic acid | C12H12F2O4 | CID 137553366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-n-Butoxy-2,6-difluorobenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
